Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-18-15-10-14(17(20)21-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJCRTZEVZGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176374 | |
| Record name | Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299927-11-0 | |
| Record name | Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299927-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with methyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzodiazole derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .
Comparison with Similar Compounds
Substituent Variations at Position 1
The benzyl group at position 1 distinguishes this compound from analogs with aliphatic or smaller aromatic substituents:
| Compound Name | Substituent (Position 1) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | Benzyl | C₁₇H₁₆N₂O₂ | 280.32 | 98% | Enhanced π-π interactions, lipophilic |
| Methyl 1-cyclopropyl-2-methyl analog | Cyclopropyl | C₁₅H₁₈N₂O₂ | 230.26 | 98% | Increased steric hindrance, lower MW |
| Methyl 1-cyclopentyl-2-methyl analog | Cyclopentyl | C₁₅H₁₈N₂O₂ | 258.30 | 98% | Improved solubility in non-polar media |
| Methyl 1-isopropyl-2-methyl analog | Isopropyl | C₁₄H₁₆N₂O₂ | 232.28 | 98% | Reduced aromaticity, higher volatility |
Key Observations :
Substituent Variations at Position 2
The methyl group at position 2 contrasts with bulkier or functionalized substituents:
| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| Target Compound | Methyl | C₁₇H₁₆N₂O₂ | 280.32 | Minimal steric hindrance |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl) analog | 2-Hydroxy-4-methoxyphenyl | C₂₃H₂₅N₃O₃ | 391.47 | Hydrogen bonding capacity, bulkier |
| Methyl 2-propyl analog | Propyl | C₁₃H₁₄N₂O₂ | 230.27 | Increased hydrophobicity |
Key Observations :
Functional Group Modifications at Position 5
The methyl ester at position 5 is critical for reactivity and bioactivity:
| Compound Name | Functional Group (Position 5) | Key Modifications |
|---|---|---|
| Target Compound | Methyl ester | Hydrolyzable to carboxylic acid for prodrugs |
| Ethyl 2-(1,3-benzodioxol-5-yl) analog | Ethyl ester | Enhanced metabolic stability |
| Methyl 2-(aminomethyl) analog | Aminomethyl | Basic group enabling salt formation |
Biological Activity
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 299927-11-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 284.32 g/mol |
| Structural Features | Benzodiazole ring |
The benzodiazole moiety is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC), demonstrating competitive activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Standard Comparison (MIC) |
|---|---|---|
| This compound | 50 | Ampicillin: 100 |
| Ciprofloxacin: 25 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
Case Study: Apoptosis Induction
In a study examining the effects on MCF-7 cells, this compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. This modulation can lead to:
- Inhibition of microbial growth : By disrupting cell wall synthesis or metabolic pathways.
- Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Applications : Investigated for use in treating bacterial infections resistant to conventional antibiotics.
- Cancer Therapeutics : Explored as a candidate for developing new anticancer drugs due to its ability to selectively target cancer cells while sparing normal cells.
Q & A
Basic: What are the optimal synthetic routes for Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. Key steps include cyclization, alkylation, and esterification. For example, analogous compounds (e.g., benzodiazole derivatives) are synthesized using reagents like benzyl halides for alkylation and catalysts such as triethylamine or palladium complexes in solvents like DMF or THF . Reaction temperature and solvent polarity significantly impact yield: higher temperatures (80–100°C) favor cyclization, while polar aprotic solvents improve solubility of intermediates. Optimization should include monitoring by TLC and adjusting stoichiometric ratios of benzylating agents to prevent by-products .
Basic: What spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?
Methodological Answer:
A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, methyl ester at δ 3.7–3.9 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm) and benzodiazole ring vibrations (C=N stretches at ~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated 280.32 for CHNO) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to verify purity (>98% recommended for research use) .
Advanced: How can computational modeling predict the biological activity or binding interactions of this compound?
Methodological Answer:
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins. For example, benzodiazole derivatives exhibit interactions with enzymes like α-glucosidase or kinase domains via hydrogen bonding and hydrophobic contacts. Docking poses should be validated with MD simulations to assess stability. In analogous studies, compounds like 9c showed strong binding to active sites (e.g., binding energy < −8 kcal/mol), correlating with in vitro inhibitory activity . Use crystallographic data (if available) to refine docking parameters .
Advanced: How can researchers resolve discrepancies between experimental and calculated elemental analysis data?
Methodological Answer:
Discrepancies >0.3% in C/H/N ratios suggest impurities or incomplete purification. Steps to address this:
Repurification : Re-crystallize using solvent systems like ethyl acetate/hexane or perform column chromatography (silica gel, gradient elution) .
Dryness Verification : Ensure the compound is fully desiccated (e.g., under vacuum at 60°C for 24 hours) to remove residual solvents.
Alternative Techniques : Use combustion analysis or X-ray crystallography to cross-validate purity. For example, a study on benzoxazole derivatives resolved discrepancies by correlating HRMS data with crystallographic occupancy factors .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with saline solution for 15 minutes .
- Waste Disposal : Collect in sealed containers labeled for halogenated organic waste.
Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100 K.
- Structure Solution : Employ SHELXD for phase determination via direct methods. For benzodiazole derivatives, initial models often require manual adjustment of torsion angles for the benzyl and ester groups .
- Refinement : Use SHELXL for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms improve R-factor convergence (target ). Validate with CCDC deposition (e.g., check for PLATON alerts) .
Advanced: What experimental strategies can evaluate the biological activity of this compound, such as antimicrobial potential?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Test α-glucosidase or kinase inhibition via spectrophotometric assays (e.g., PNPG substrate hydrolysis at 405 nm) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro or methoxy groups) to identify critical pharmacophores. For example, electron-withdrawing groups at the 5-position enhance activity in benzoxazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
